molecular formula C27H30O13 B13443214 Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside

Cat. No.: B13443214
M. Wt: 562.5 g/mol
InChI Key: SDACXUAYLKRGLD-JXEKJTPYSA-N
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Description

Formononetin-8-C-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside (CAS: 1147858-78-3) is a naturally occurring isoflavonoid glycoside with the molecular formula C27H30O13 and a molecular weight of 562.52 g/mol . It is characterized by a formononetin aglycone (a methoxylated isoflavone) linked to a unique disaccharide moiety: a β-D-apiofuranosyl unit attached via a (1→6) glycosidic bond to a β-D-glucopyranosyl residue at the C-8 position .

Properties

Molecular Formula

C27H30O13

Molecular Weight

562.5 g/mol

IUPAC Name

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O13/c1-36-13-4-2-12(3-5-13)15-8-37-23-14(19(15)30)6-7-16(29)18(23)24-22(33)21(32)20(31)17(40-24)9-38-26-25(34)27(35,10-28)11-39-26/h2-8,17,20-22,24-26,28-29,31-35H,9-11H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1

InChI Key

SDACXUAYLKRGLD-JXEKJTPYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the glycosylation of formononetin with appropriate sugar donors. The reaction typically requires the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process . The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired glycoside.

Industrial Production Methods

Industrial production of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the extraction of the compound from the roots of Pueraria lobata. The extraction process includes steps such as drying, grinding, and solvent extraction using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside has various scientific research applications:

    Chemistry: Used as a reference compound in the study of flavonoid glycosides.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Studied for its potential estrogenic effects and its role in the prevention of osteoporosis and cardiovascular diseases.

    Industry: Used in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves its interaction with estrogen receptors, leading to estrogenic effects. It also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural uniqueness of Formononetin-8-C-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside lies in its apiofuranosyl-glucose disaccharide substitution at the C-8 position. Below is a detailed comparison with analogous glycosides, focusing on substitution patterns, sugar moieties, and biological implications.

Substitution Position: C-8 vs. C-7

  • Formononetin-7-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside: This positional isomer substitutes the apiofuranosyl-glucose disaccharide at the C-7 position instead of C-7. While both compounds share the same aglycone and disaccharide structure, the C-7 substitution may alter hydrogen bonding and steric interactions with biological targets. In Caco-2 permeability assays, C-7 substituted derivatives often exhibit lower transport efficiency compared to C-8 analogues, possibly due to differences in molecular conformation .
  • Calycosin 7-O-xylosylglucoside: Another isoflavonoid glycoside with a C-7 substitution, but it features a xylosyl-glucose disaccharide.

Sugar Moieties: Apiose vs. Xylose or Glucose

  • Formononetin-8-C-β-D-xylopyranosyl-(1→6)-O-β-D-glucopyranoside: Replacing the apiofuranosyl group with a β-D-xylopyranosyl unit introduces a five-membered pyranose ring instead of a five-membered furanose ring. This structural change reduces the molecule’s flexibility and may impact binding to sugar-specific transporters. Mass spectrometry data (m/z 561.1602 [M-H]+) for this compound closely aligns with theoretical values, confirming its stability under analytical conditions .
  • Swertiapuniside: A xanthone glycoside with a β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside disaccharide. Despite the shared (1→6) linkage, the xanthone aglycone confers distinct antioxidant properties compared to formononetin-based glycosides .

Linkage Patterns: (1→6) vs. (1→2) or Branched Chains

  • Darendoside A: A phenethyl glycoside containing a β-D-apiofuranosyl-(1→2)-O-β-D-glucopyranoside moiety.
  • Quercetin-3-O-(2′′-O-galloyl)-β-D-glucopyranoside: Features a galloyl group esterified to the glucose unit, significantly increasing antioxidant activity due to additional hydroxyl groups. This contrasts with Formononetin-8-C-apiofuranosyl-glucoside, which lacks such modifications .

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